(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-bromophenol to form 3-[(2-chlorophenyl)methoxy]phenol. This intermediate is then reacted with 4-fluoroaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[3-[(2-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-chlorophenyl)prop-2-enamide
- (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide
Uniqueness
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-22-7-2-1-5-17(22)15-29-21-6-3-4-16(13-21)12-18(14-26)23(28)27-20-10-8-19(25)9-11-20/h1-13H,15H2,(H,27,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXCXJEDVSKHU-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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